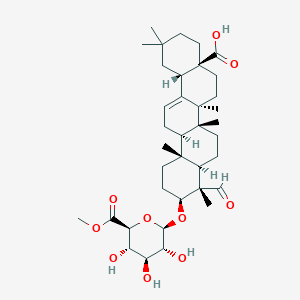

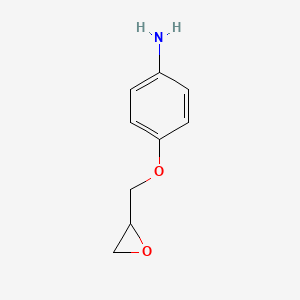

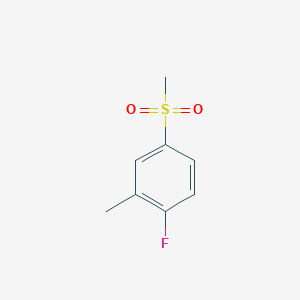

![molecular formula C10H13FN2O6 B1342964 5-氟-1-[(2R,3R,4R,5R)-4-羟基-5-(羟甲基)-3-甲氧基氧杂环己烷-2-基]嘧啶-2,4-二酮 CAS No. 61671-80-5](/img/structure/B1342964.png)

5-氟-1-[(2R,3R,4R,5R)-4-羟基-5-(羟甲基)-3-甲氧基氧杂环己烷-2-基]嘧啶-2,4-二酮

描述

科学研究应用

合成和结构表征

研究工作重点关注氟代嘧啶衍生物的合成和结构表征,这对于开发用于无创成像的示踪分子至关重要,例如正电子发射断层扫描 (PET)。例如,已经合成了具有无环侧链的新型 N-甲氧甲基化 (MOM) 嘧啶和嘧啶-2,4-二酮核苷类似物,展示了在侧链中引入氟对于开发 PET 示踪分子至关重要(Kraljević 等人,2011 年)。此外,相关化合物的合成和晶体结构为其在抗肿瘤和抗病毒疗法中的潜在应用提供了基础见解(李等人,2014 年)。

分子动力学和药物开发

已经分析了相关化合物(例如替加氟)的平衡几何、分子静电势面和振动动力学。这些研究突出了氟代尿嘧啶衍生物在提高药物开发中的选择性和效率方面的重要性,特别是在癌症的化疗治疗中(普拉萨德等人,2010 年)。此外,涉及氟代嘧啶衍生物的反应开发出的多氟醚突出了它们的多功能性和在创建新型药物分子中的潜在应用(古普塔等人,2000 年)。

抗真菌和抗癌应用

氟代核苷类似物的合成研究,例如开发广谱三唑类抗真菌剂伏立康唑的工作,证明了氟代嘧啶衍生物在药物化学中的关键作用。这些研究揭示了将氟原子引入嘧啶环如何显着影响抗真菌化合物的生物活性和选择性(巴特斯等人,2001 年)。

安全和危害

作用机制

Target of Action

The primary target of 5-Fluoro-2’-O-methyluridine is the enzyme thymidylate synthase . Thymidylate synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (dTMP), a nucleotide required for DNA replication .

Mode of Action

5-Fluoro-2’-O-methyluridine, once inside the cell, is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits thymidylate synthase . This inhibition blocks the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication . The interruption of this process leads to a decrease in DNA synthesis and cell proliferation .

Biochemical Pathways

5-Fluoro-2’-O-methyluridine affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it prevents the formation of dTMP, a crucial component of DNA . This disruption in the DNA synthesis pathway leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

It is known that the compound is well absorbed but undergoes substantial first-pass metabolism by cytidine deaminase .

Result of Action

The molecular effect of 5-Fluoro-2’-O-methyluridine is the inhibition of DNA synthesis due to the blockage of dTMP formation . This leads to cell cycle arrest and induction of apoptosis . At the cellular level, it can cause autophagic features, particularly in exposed cardiomyocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2’-O-methyluridine. For instance, the pH and complexing ions in the environment can affect the speciation of the compound . Additionally, the presence of other chemical compounds in the environment can potentially interact with 5-Fluoro-2’-O-methyluridine, altering its effectiveness .

生化分析

Biochemical Properties

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with enzymes such as uridine phosphorylase and thymidine phosphorylase, which are involved in nucleotide metabolism . By inhibiting these enzymes, it disrupts the synthesis of viral RNA and DNA, thereby preventing the replication of viruses.

Cellular Effects

The effects of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione on cells are profound. It has been shown to induce cytotoxicity in cancer cells by incorporating into RNA and DNA, leading to the disruption of normal cellular processes . This compound affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death. Additionally, it has antiviral properties, inhibiting the replication of certain RNA viruses.

Molecular Mechanism

At the molecular level, 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione exerts its effects by binding to and inhibiting key enzymes involved in nucleotide metabolism . This inhibition leads to the disruption of RNA and DNA synthesis, which is critical for viral replication and cancer cell proliferation. The compound’s incorporation into nucleic acids results in faulty genetic material, triggering cell death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione have been observed to change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods . Long-term studies have shown that its cytotoxic effects on cancer cells persist, although the degree of effectiveness may vary depending on the duration of exposure and the specific cell type.

Dosage Effects in Animal Models

The effects of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione in animal models vary with dosage. At lower doses, the compound exhibits antiviral and anticancer properties without significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is involved in several metabolic pathways, primarily those related to nucleotide metabolism . It interacts with enzymes such as uridine phosphorylase and thymidine phosphorylase, which play key roles in the synthesis and degradation of nucleotides. The compound’s presence can alter metabolic flux and affect the levels of various metabolites, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is transported and distributed through specific transporters and binding proteins . These interactions facilitate its uptake and localization within target cells, where it can exert its therapeutic effects. The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is critical for its activity. It is primarily localized in the nucleus and cytoplasm, where it can incorporate into RNA and DNA. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The compound’s activity is closely linked to its ability to reach these subcellular sites and interact with key biomolecules.

属性

IUPAC Name |

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAIYNPYHNWHGS-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617603 | |

| Record name | 5-Fluoro-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61671-80-5 | |

| Record name | 5-Fluoro-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the discovery of RK9NH relate to the potential use of 5-fluoro-2'-O-methyluridine in cancer therapy?

A1: The study found that RK9NH can convert 5-fluoro-2'-O-methyluridine into 5-fluorouracil []. 5-Fluorouracil is a known chemotherapeutic agent used in cancer treatment. This suggests that RK9NH could potentially be engineered or utilized to convert 5-fluoro-2'-O-methyluridine into 5-fluorouracil within the body, acting as a prodrug strategy for cancer therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

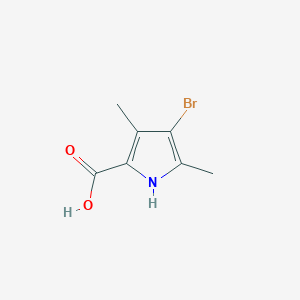

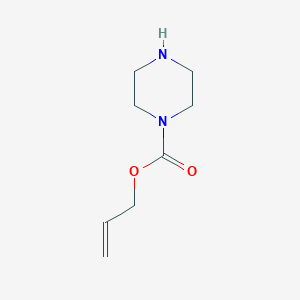

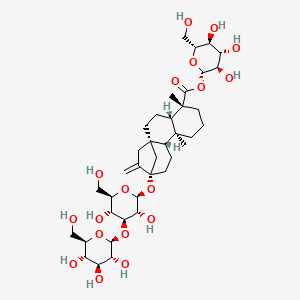

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)